molecular formula C29H30N4O5 B2744600 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251593-06-2

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2744600
CAS No.: 1251593-06-2
M. Wt: 514.582
InChI Key: YUUZBSTYMMHKCX-UHFFFAOYSA-N
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Description

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one you've inquired about have been synthesized and characterized to explore their potential in various applications, including medicinal chemistry. For instance, the synthesis of complex molecules involving dimethoxyphenyl components and their characterization through various analytical techniques such as IR, NMR, and mass spectrometry has been reported. These studies often aim to expand the chemical space for novel drug discovery and provide a foundation for further pharmacological evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

Research has also focused on evaluating the antimicrobial properties of compounds with structural elements similar to those in your query. The biological activity against various pathogens is assessed to identify potential new agents for treating infections. Such studies not only contribute to the understanding of the structure-activity relationship (SAR) but also identify promising scaffolds for developing new antimicrobial drugs (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Docking Studies

Molecular docking studies are often conducted to predict the interaction of synthesized compounds with biological targets, providing insights into their potential therapeutic applications. These computational studies help in understanding the binding affinities and mode of action, which are crucial for drug design and development processes (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5/c1-4-38-24-12-10-23(11-13-24)32-29(35)25-18-33(19-30-25)17-20-5-8-22(9-6-20)31-28(34)16-21-7-14-26(36-2)27(15-21)37-3/h5-15,18-19H,4,16-17H2,1-3H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZBSTYMMHKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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